2-Acetamido-4-amino-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

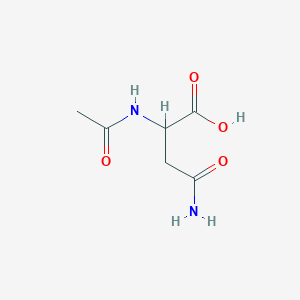

2-acetamido-4-amino-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFOXFJUNFFYMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936987 |

Source

|

| Record name | N-(1-Hydroxyethylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16473-76-0, 4033-40-3 |

Source

|

| Record name | N2-Acetylasparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16473-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Acetyl-DL-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016473760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyethylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-DL-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of N-Acetylaspartate in Myelinogenesis: A Technical Guide for Researchers

Abstract

N-acetylaspartate (NAA), one of the most abundant amino acids in the central nervous system (CNS), has long been recognized as a marker of neuronal viability. However, its role extends far beyond that of a mere biomarker. Emerging evidence has solidified the indispensable function of NAA as a critical mediator in the intricate process of myelin production and maintenance. This technical guide provides an in-depth exploration of the biochemical and cellular mechanisms by which NAA contributes to myelination, the devastating consequences of its metabolic disruption in demyelinating diseases such as Canavan disease, and the experimental methodologies employed to investigate this vital pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the NAA-myelin axis and its therapeutic potential.

Introduction: The Neuron-Oligodendrocyte Metabolic Axis and the Centrality of NAA

Myelination, the process by which oligodendrocytes in the CNS wrap axons with a lipid-rich myelin sheath, is fundamental for rapid saltatory conduction of nerve impulses. This process is not only a structural phenomenon but also a highly demanding metabolic endeavor requiring a close metabolic partnership between neurons and oligodendrocytes. At the heart of this intercellular cooperation lies N-acetylaspartate.

NAA is synthesized predominantly in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase.[1] It is then transported from neurons to oligodendrocytes, where it is catabolized by the enzyme aspartoacylase (ASPA) into acetate and aspartate.[2][3][4] This compartmentalization of NAA synthesis and degradation is a key feature of the neuron-oligodendrocyte metabolic coupling and underscores the role of NAA as a crucial transport molecule for acetyl groups destined for myelin synthesis.[5][6][7]

The Biochemical Pathway: From Neuronal Synthesis to Myelin Lipid Precursor

The journey of NAA from its neuronal origin to its ultimate contribution to the myelin sheath is a well-orchestrated biochemical pathway.

2.1. Neuronal Synthesis of N-Acetylaspartate

The synthesis of NAA occurs within the mitochondrial matrix of neurons. The enzyme L-aspartate N-acetyltransferase (Asp-NAT) catalyzes the transfer of an acetyl group from acetyl-CoA to L-aspartate, forming NAA.[1] This process is not only a means of producing NAA but also plays a role in neuronal energy metabolism by influencing the levels of key metabolites in the tricarboxylic acid (TCA) cycle.[3]

2.2. Axonal Transport and Transfer to Oligodendrocytes

Following its synthesis, NAA is transported down the axon.[5] While the precise mechanisms of its release from the axon and uptake by oligodendrocytes are still under investigation, it is clear that a trans-axonal transfer occurs, delivering NAA to the myelin-producing glial cells.[5]

2.3. Oligodendrocytic Catabolism by Aspartoacylase (ASPA)

Within the cytoplasm of oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA, cleaving it into two essential molecules: acetate and L-aspartate.[2][8] The developmental expression of ASPA in oligodendrocytes closely parallels the timing of CNS myelination, further highlighting its critical role in this process.[9]

2.4. Acetate as a Precursor for Myelin Lipids

The acetate liberated from NAA is a vital building block for the synthesis of fatty acids and steroids, which are major components of the myelin sheath.[3][6] This NAA-derived acetate is converted to acetyl-CoA in the oligodendrocyte cytoplasm, which then enters the lipid synthesis pathways.[10] Studies have demonstrated that a significant portion of the acetyl groups required for myelin lipid synthesis is derived from NAA.[6]

Pathophysiological Implications: Canavan Disease as a Model of Defective NAA Metabolism

The critical role of NAA in myelination is starkly illustrated by Canavan disease, a rare and fatal autosomal recessive leukodystrophy.[8][11] This devastating neurodegenerative disorder is caused by mutations in the ASPA gene, leading to a deficiency or complete loss of aspartoacylase activity.[11][12]

3.1. Biochemical Hallmarks of Canavan Disease

The primary biochemical consequence of ASPA deficiency is a massive accumulation of NAA in the brain, which can be detected in the urine (N-acetylaspartic aciduria).[13] This buildup of NAA is accompanied by a deficiency in the supply of NAA-derived acetate within oligodendrocytes.[6][8]

3.2. The "Acetate Deficiency Hypothesis"

The prevailing hypothesis for the pathogenesis of Canavan disease is the "acetate deficiency hypothesis".[8] This theory posits that the failure to catabolize NAA deprives oligodendrocytes of a crucial source of acetate, thereby impairing the synthesis of myelin lipids.[6][8] This leads to defective myelination, spongiform degeneration of the white matter, and the severe neurological symptoms characteristic of the disease.[8][11]

3.3. NAA Levels as a Biomarker in Demyelinating Disorders

In contrast to Canavan disease where NAA levels are elevated, many other neurodegenerative and demyelinating conditions, such as multiple sclerosis and traumatic brain injury, are associated with a reduction in NAA levels as measured by proton magnetic resonance spectroscopy (1H-MRS).[14][15][16] In these contexts, decreased NAA is considered a marker of neuronal and axonal injury or loss.[16] This reduction in neuronal NAA may, in turn, limit the substrate available for oligodendrocyte-mediated myelin synthesis and repair.[4]

| Condition | Primary Defect | NAA Levels in Brain | Consequence for Myelination |

| Canavan Disease | ASPA gene mutation | Markedly Increased[13] | Defective myelin synthesis due to acetate deficiency[6][8] |

| Multiple Sclerosis | Autoimmune demyelination | Decreased[16] | Impaired remyelination potential due to reduced NAA supply |

| Traumatic Brain Injury | Axonal injury and neuronal loss | Decreased[15] | Reduced substrate for myelin repair and lipid synthesis[17] |

Advanced Insights: NAA's Role in Oligodendrocyte Differentiation

Recent research has unveiled a more nuanced role for NAA beyond being a simple precursor for lipid synthesis. Studies suggest that fluctuations in extracellular NAA concentrations can act as a signaling molecule influencing oligodendrocyte differentiation.

A 2023 study demonstrated that lower concentrations of NAA promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[4][18] This effect appears to be mediated, at least in part, through the activation of histone deacetylases (HDACs), suggesting an epigenetic regulatory role for NAA in the remyelination process.[4][18] This finding opens up new avenues for therapeutic interventions aimed at promoting myelin repair in demyelinating diseases.

Experimental Methodologies for Studying the NAA-Myelin Axis

Investigating the intricate relationship between NAA and myelin production requires a multi-faceted experimental approach.

5.1. In Vitro Models

-

Oligodendrocyte Cell Lines: Immortalized oligodendrocyte precursor cell lines, such as Oli-neuM, are valuable tools for studying the effects of NAA on oligodendrocyte differentiation and gene expression in a controlled environment.[18][19]

-

Primary Oligodendrocyte Cultures: Cultures of primary OPCs isolated from rodent brains allow for the study of NAA metabolism and its impact on myelination in a more physiologically relevant setting.

5.2. Animal Models

-

Aspartoacylase Knockout Mice: Mouse models with a targeted deletion of the Aspa gene serve as an invaluable in vivo model for Canavan disease, allowing researchers to study the pathological consequences of NAA accumulation and acetate deficiency.[6][20]

-

Radiolabeling Studies: The use of radiolabeled NAA (e.g., [14C-acetyl]NAA) allows for the tracing of the acetyl group from NAA into myelin lipids, providing direct evidence for its role as a lipid precursor.[5][6]

5.3. Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis of NAA levels in brain tissue and biological fluids.[3][21]

-

Proton Magnetic Resonance Spectroscopy (1H-MRS): 1H-MRS is a non-invasive imaging technique used to measure the concentration of NAA and other metabolites in the living brain, serving as a powerful tool for assessing neuronal integrity in both research and clinical settings.[14][16]

-

Western Blotting and Immunofluorescence: These techniques are used to assess the expression of myelin-related proteins, such as myelin basic protein (MBP), in response to experimental manipulations of NAA levels.[2][4]

-

Gene Expression Analysis (qPCR): Quantitative polymerase chain reaction is employed to measure the mRNA levels of genes involved in myelination and lipid synthesis, providing insights into the transcriptional regulation by NAA.[4][18]

5.4. Experimental Protocol: Assessing Myelin Lipid Synthesis using Radiolabeled Precursors

This protocol provides a framework for tracing the incorporation of acetate from NAA into myelin lipids in an animal model.

-

Animal Model: Utilize an appropriate animal model, such as postnatal day 17 rats, which are undergoing active myelination.

-

Radiolabel Administration: Administer radiolabeled N-acetylaspartate (e.g., N-acetyl-[14C]L-aspartate) via an appropriate route, such as intraperitoneal injection. A control group should receive radiolabeled acetate to compare incorporation patterns.

-

Tissue Harvesting: At a predetermined time point post-injection (e.g., 5 hours), euthanize the animals and dissect the brains.

-

Lipid Extraction: Isolate the total lipids from the brain tissue using a standard Folch extraction method (chloroform:methanol).

-

Separation of Lipid Classes: Separate the different classes of myelin-associated lipids (e.g., cerebrosides, sulfatides, phospholipids) using thin-layer chromatography (TLC).

-

Quantification of Radioactivity: Scrape the corresponding lipid spots from the TLC plate and quantify the incorporated radioactivity using liquid scintillation counting.

-

Data Analysis: Compare the levels of radioactivity incorporated into the different lipid classes between the NAA- and acetate-treated groups to determine the contribution of NAA-derived acetate to myelin lipid synthesis.

Conclusion and Future Directions

N-acetylaspartate has firmly transitioned from being viewed solely as a neuronal marker to being recognized as a key player in the metabolic symphony of myelination. The intricate interplay between neurons and oligodendrocytes, mediated by the transfer of NAA, is essential for the formation and maintenance of the myelin sheath. The study of Canavan disease has provided profound insights into the pathological consequences of disrupting this vital pathway, while recent discoveries point towards a more complex signaling role for NAA in regulating oligodendrocyte differentiation.

Future research in this field is poised to unravel the precise molecular transporters involved in NAA shuttling between axons and oligodendrocytes. A deeper understanding of the epigenetic mechanisms influenced by NAA and its metabolites could pave the way for novel therapeutic strategies for a range of demyelinating disorders. For drug development professionals, targeting the NAA metabolic pathway offers a promising, yet challenging, avenue for promoting remyelination and restoring neurological function.

References

-

Rosko, L., Smith, V. N., Yamazaki, R., & Huang, J. K. (2018). Oligodendrocyte Bioenergetics in Health and Disease. ResearchGate. [Link]

-

Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in neurobiology, 81(2), 89–131. [Link]

-

Chakraborty, G., Mekala, P., Yahya, D., Wu, G., & Ledeen, R. W. (2001). Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase. Journal of neurochemistry, 78(4), 736–745. [Link]

-

Scardigli, R., La Regina, F., & Le Bivic, M. (2023). N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation. International journal of molecular sciences, 24(14), 11575. [Link]

-

Gveric, D., & Cuzner, M. L. (2005). Brain N-acetylaspartate levels correlate with motor function in metachromatic leukodystrophy. ResearchGate. [Link]

-

Francis, J. S., Wojtas, I., Markov, V., Gray, S. J., McCown, T. J., Samulski, R. J., & Matalon, R. (2016). N-acetylaspartate supports the energetic demands of developmental myelination via oligodendroglial aspartoacylase. Neurobiology of disease, 96, 323–334. [Link]

-

Moffett, J. R., Arun, P., Ariyannur, P. S., & Namboodiri, A. M. A. (2013). N-Acetylaspartate reductions in brain injury: Impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation. Frontiers in neuroenergetics, 5, 11. [Link]

-

Tiwari, V., & Patel, A. B. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in molecular biosciences, 8, 626884. [Link]

-

Francis, J. S., Wojtas, I., Markov, V., Gray, S. J., McCown, T. J., Samulski, R. J., & Matalon, R. (2016). N-acetylaspartate supports the energetic demands of developmental myelination via oligodendroglial aspartoacylase. Neurobiology of disease, 96, 323–334. [Link]

-

Madhavarao, C. N., Arun, P., Moffett, J. R., Szucs, S., Surendran, S., Matalon, R., & Namboodiri, A. M. (2005). Defective N-acetylaspartate catabolism reduces brain acetate levels and myelin lipid synthesis in Canavan's disease. Proceedings of the National Academy of Sciences of the United States of America, 102(2), 5221–5226. [Link]

-

Scardigli, R., La Regina, F., & Le Bivic, M. (2023). N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation. International journal of molecular sciences, 24(14), 11575. [Link]

-

Namboodiri, A. M., Madhavarao, C. N., & Matalon, R. (2006). Canavan disease and the role of N-acetylaspartate in myelin synthesis. Molecular and cellular endocrinology, 252(1-2), 216–223. [Link]

-

Arun, P., Madhavarao, C. N., Moffett, J. R., Hamilton, K., Gahl, W. A., Anikster, Y., & Namboodiri, A. M. (2010). Increasing N-acetylaspartate in the brain during postnatal myelination does not cause the CNS pathologies of Canavan disease. Frontiers in molecular neuroscience, 3, 3. [Link]

-

Moffett, J. R., Arun, P., Ariyannur, P. S., & Namboodiri, A. M. A. (2013). N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation. Frontiers in neuroenergetics, 5, 11. [Link]

-

Mersmann, K., & Wegner, M. (2024). Cellular and molecular mechanisms of aspartoacylase and its role in Canavan disease. Journal of Neurochemistry, 169(4), e16183. [Link]

-

Scardigli, R., La Regina, F., & Le Bivic, M. (2023). N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation. International journal of molecular sciences, 24(14), 11575. [Link]

-

Hruzova, M., & An, J. (2017). Uncoupling N-acetylaspartate from brain pathology: implications for Canavan disease gene therapy. EMBO molecular medicine, 9(6), 705–707. [Link]

-

Papanikolaou, N., & Karantali, E. (2024). Fluid Biomarkers in Demyelinating Spectrum Disorders: Past, Present, and Prospects. Diagnostics (Basel, Switzerland), 14(11), 1162. [Link]

-

Zarros, A. (2018). Brain N-acetylaspartate accumulation in Canavan disease is not neurotoxic per se: the implications of the first gene replacement therapy study to demonstrate successful post-symptomatic treatment in mice. Annals of Research Hospitals, 2, 13. [Link]

-

National Library of Medicine. (2015). ASPA gene. MedlinePlus. [Link]

-

Bhaskar, N. R., & Namboodiri, A. M. (1995). Developmental increase of aspartoacylase in oligodendrocytes parallels CNS myelination. Journal of neuroscience research, 40(4), 433–439. [Link]

-

Skupin, A., & Langer, J. (2016). Oligodendrocytes Do Not Export NAA-Derived Aspartate In Vitro. PLoS One, 11(7), e0158927. [Link]

-

Wikipedia. (n.d.). Aspartoacylase. [Link]

-

Wang, J., & Hageman, T. (2023). Canavan disease. MedLink Neurology. [Link]

-

Francis, J. S., & Strande, L. (2018). Schematic shows the relationship between neuronal and oligodendrocyte... ResearchGate. [Link]

-

Gessler, D. J., & Gao, G. (2017). Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease. JCI insight, 2(3), e90807. [Link]

Sources

- 1. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation | MDPI [mdpi.com]

- 5. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Aspartoacylase - Wikipedia [en.wikipedia.org]

- 8. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developmental increase of aspartoacylase in oligodendrocytes parallels CNS myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medlink.com [medlink.com]

- 12. ASPA gene: MedlinePlus Genetics [medlineplus.gov]

- 13. JCI Insight - Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease [insight.jci.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 18. N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cellular and molecular mechanisms of aspartoacylase and its role in Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. N-acetylaspartate Supports the Energetic Demands of Developmental Myelination via Oligodendroglial Aspartoacylase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N-acetyl-L-aspartate (NAA) as a Biomarker in Neurological Disorders: Application Notes and Protocols

Introduction: The Significance of N-acetyl-L-aspartate in Neuronal Health

N-acetyl-L-aspartate (NAA) is a derivative of aspartic acid and stands as the second-most concentrated molecule in the central nervous system (CNS), surpassed only by the neurotransmitter glutamate.[1] Synthesized primarily within neuronal mitochondria from L-aspartic acid and acetyl-CoA, NAA is a critical indicator of neuronal viability, density, and metabolic function.[1][2] Its singular role as a well-established marker of neuronal health makes it an invaluable tool in the research and clinical assessment of a wide spectrum of neurological disorders.[3]

The metabolic pathway of NAA is a testament to the intricate relationship between different cell types in the brain. After its synthesis in neurons, NAA is transported to oligodendrocytes, the cells responsible for myelination. Here, the enzyme aspartoacylase (ASPA) hydrolyzes NAA into acetate and aspartate.[2] The liberated acetate is a crucial building block for the synthesis of myelin lipids, highlighting NAA's essential role in maintaining the integrity of the brain's white matter.[1]

Disruptions in NAA levels are a hallmark of numerous neuropathological conditions.[3] For instance, the rare and fatal genetic disorder, Canavan disease, is caused by a deficiency in the ASPA enzyme, leading to a toxic accumulation of NAA and severe dysmyelination. Conversely, in conditions characterized by neuronal loss or injury—such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury (TBI)—a significant reduction in NAA is observed, reflecting the compromised state of the neuronal population.[1][4]

This guide provides detailed application notes and validated protocols for the two primary methodologies used to quantify NAA: in vivo Magnetic Resonance Spectroscopy (MRS) for non-invasive brain analysis and ex vivo Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise measurement in biological fluids.

Figure 1: Simplified metabolic pathway of N-acetyl-L-aspartate (NAA).

Application Note 1: In Vivo Quantification of NAA using Magnetic Resonance Spectroscopy (MRS)

Principle and Rationale

Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive analytical technique that allows for the quantification of metabolites in living tissue.[5] It leverages the same principles as Magnetic Resonance Imaging (MRI) but instead of creating an image, it generates a spectrum of resonant frequencies corresponding to different molecules. The prominent signal from the acetyl group of NAA at 2.02 parts per million (ppm) makes it the largest peak in a healthy adult brain spectrum, serving as a robust marker for neuronal health.[1]

The primary application of MRS in this context is to assess neuronal integrity in specific brain regions without the need for a biopsy. Reductions in the NAA signal, often expressed as a ratio to a stable metabolite like creatine (Cr) or choline (Cho), are indicative of neuronal loss or metabolic dysfunction.[4] This makes MRS a powerful tool for diagnosing and monitoring disease progression and evaluating therapeutic responses in neurological research.

Detailed Protocol for Single-Voxel ¹H-MRS

This protocol outlines a standardized procedure for acquiring single-voxel MRS data on a clinical 1.5T or 3T scanner.

Figure 2: General workflow for MRS data acquisition, processing, and analysis.

1.2.1. Patient Preparation and Imaging

-

Informed Consent: Ensure all procedures are approved by an institutional review board and the subject has provided informed consent.

-

Screening: Screen the subject for contraindications to MRI (e.g., metallic implants, claustrophobia).

-

Positioning: Position the patient comfortably on the scanner table. A head coil is used to maximize the signal-to-noise ratio (SNR).

-

Anatomical Scans: Acquire high-resolution T1-weighted and T2-weighted anatomical images (e.g., MPRAGE, FLAIR). These images are essential for precise voxel placement.

1.2.2. Voxel Placement and Data Acquisition

-

Voxel of Interest (VOI) Selection: Based on the research question, place the VOI in the desired brain region. For Alzheimer's disease research, the posterior cingulate gyrus is a common and reliable location.[4] For multiple sclerosis, voxels may be placed in both lesions and normal-appearing white matter.[5] A typical voxel size is 2x2x2 cm³ (8 mL).

-

Shimming: Perform automated and manual shimming of the magnetic field within the VOI. The goal is to achieve a narrow water peak linewidth (<10 Hz), which is critical for resolving metabolite peaks.

-

MRS Sequence: Utilize a Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) sequence.

-

Rationale: PRESS sequences generally provide a higher SNR (by a factor of 2) compared to STEAM, making them a common choice.

-

-

Acquisition Parameters:

-

Echo Time (TE): A short TE (e.g., 20-35 ms) is preferred.[6]

-

Causality: Short TE minimizes signal loss due to T2 relaxation, allowing for the detection of more metabolites. However, it results in a more complex spectrum with broad macromolecule signals that can complicate quantification. A long TE (e.g., 135-144 ms) simplifies the spectrum but results in the loss of signal from metabolites with short T2 relaxation times.[7]

-

-

Repetition Time (TR): A long TR (e.g., ≥2000 ms) is necessary to ensure full T1 relaxation of the metabolites and avoid signal saturation, which is crucial for accurate quantification.

-

Averages: Acquire a sufficient number of averages (e.g., 64-128) to achieve an adequate SNR.

-

1.2.3. Data Processing and Quantification

-

Post-Processing: The raw free induction decay (FID) data must be processed. This workflow is typically automated in specialized software packages (e.g., LCModel, jMRUI, VeSPA).[8][9] Key steps include:

-

Spectral Fitting: The processed spectrum is fitted using a linear combination of basis spectra from known metabolites. This analysis provides the area under the curve for each metabolite peak, which is proportional to its concentration.[8]

-

Quantification:

-

Ratio-Based: The most common and robust method in clinical settings is to report ratios of NAA to an internal reference metabolite, typically Creatine (NAA/Cr).

-

Causality: Creatine is relatively stable across many (but not all) neurological conditions and serves to normalize the NAA signal, correcting for variations in scanner performance and voxel tissue composition.

-

-

Absolute Quantification: This method uses the unsuppressed water signal from the same voxel as an internal concentration reference to calculate the absolute concentration of NAA (e.g., in mmol/L). This is more complex but can provide more quantitative insights.[10]

-

Data Interpretation & Quality Control

-

Spectral Quality: Visually inspect the processed spectrum. A high-quality spectrum will have a high SNR, a flat baseline, and narrow, well-defined peaks.

-

Cramér-Rao Lower Bounds (CRLB): When using fitting software like LCModel, check the CRLB values for each metabolite. A CRLB of <20% is generally considered reliable for quantification.

-

Expected Changes: A statistically significant decrease in the NAA/Cr ratio compared to a healthy control group indicates neuronal injury or loss within the sampled region.

| Neurological Disorder | Brain Region Typically Assessed | Typical Change in NAA | Reference |

| Alzheimer's Disease | Posterior Cingulate Gyrus, Medial Temporal Lobe | ↓ 15-21% reduction | [4][7] |

| Multiple Sclerosis | Lesions & Normal-Appearing White Matter | ↓ 15-23% reduction | [5] |

| Traumatic Brain Injury | Site of injury, Diffuse measurements | ↓ Proportional to injury severity | |

| Parkinson's Disease | Posterior Cingulate, Substantia Nigra | ↓ Decreased NAA/Cr | |

| Canavan Disease | Whole Brain | ↑↑ Markedly elevated |

Table 1: Summary of typical NAA alterations observed with MRS in various neurological disorders.

Application Note 2: Ex Vivo Quantification of NAA in Biological Fluids by LC-MS/MS

Principle and Rationale

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices like cerebrospinal fluid (CSF) and plasma.[11] The technique offers exceptional sensitivity and specificity by separating the analyte of interest (NAA) from other matrix components via chromatography, followed by detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

The primary application for LC-MS/MS is the precise quantification of NAA in fluids where its concentration is much lower than in brain tissue. This is crucial for studies seeking to validate peripheral biomarkers that reflect central neurological changes. For instance, measuring NAA in CSF can provide a more direct readout of neuronal damage than plasma, as CSF is in direct contact with the brain.[12]

Detailed Protocol for NAA Quantification in CSF

This protocol describes a robust method for quantifying NAA in human CSF using a "dilute-and-shoot" approach with a stable isotope-labeled internal standard.

Figure 3: General workflow for LC-MS/MS analysis of NAA in biological fluids.

2.2.1. Materials and Reagents

-

Analytes: N-acetyl-L-aspartic acid (NAA) standard, N-acetyl-L-[²H₃]aspartic acid (d3-NAA) as internal standard (IS).

-

Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid.

-

Equipment: UHPLC system, triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, microcentrifuge, analytical balance.

2.2.2. Sample Preparation

-

Standard Preparation: Prepare a stock solution of NAA and d3-NAA in water. Serially dilute the NAA stock solution to create calibration standards (e.g., ranging from 1 to 2000 µmol/L) in a pooled control CSF matrix. Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Sample Thawing: Thaw patient CSF samples, calibrators, and QCs on ice.

-

Internal Standard Addition: To 100 µL of CSF, add a fixed amount of d3-NAA internal standard (e.g., 1 nmol).[13]

-

Causality: The stable isotope-labeled internal standard is chemically identical to the analyte but mass-shifted. It co-elutes and experiences the same ionization effects, allowing it to correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

-

-

Protein Precipitation (Optional but Recommended for Plasma/Serum): For plasma or serum, add 200-400 µL of ice-cold acetonitrile containing the internal standard to 50-100 µL of sample. Vortex vigorously for 1 minute, then centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean vial for analysis. For CSF, a simple dilution may be sufficient if protein content is low.[14]

2.2.3. LC-MS/MS Conditions

-

LC System: UHPLC.

-

Column: A reverse-phase C8 column (e.g., 2.1 x 150 mm) or a HILIC column can be used.[14]

-

Rationale: HILIC columns are often preferred for highly polar analytes like NAA as they provide better retention than traditional C18 columns.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A gradient from high organic content to high aqueous content is used for HILIC, or the reverse for C8. Optimize for a short run time (< 5 minutes).

-

Flow Rate: e.g., 0.25 mL/min.[14]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple Quadrupole.

-

Ionization: ESI in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

2.2.4. Data Analysis and Validation

-

Calibration Curve: Plot the peak area ratio (NAA/d3-NAA) against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

-

Quantification: Determine the concentration of NAA in patient samples by interpolating their peak area ratios from the calibration curve.

-

Assay Validation: The method should be validated according to regulatory guidelines (e.g., EMA, FDA), assessing for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects.[16]

Data Interpretation

-

CSF NAA Levels: Alterations in CSF NAA can reflect the overall burden of neuronal damage. For example, in multiple sclerosis, lower CSF NAA levels are found in progressive forms of the disease compared to relapsing-remitting forms, correlating with greater disability.[12]

-

Plasma NAA Levels: Plasma NAA is less established as a biomarker. Its levels are much lower than in CSF and can be influenced by peripheral metabolism and renal clearance.[4][16] However, it remains an area of active research for a less invasive biomarker.

| Parameter | CSF (GC-MS/LC-MS) | Plasma (LC-MS/MS) | Unit | Reference |

| Healthy Control Range | ~0.57 (median, OND) | 16.46 - 63.40 | µmol/L / ng/mL | [13][16] |

| Multiple Sclerosis (RRMS) | ~0.74 (median) | - | µmol/L | [13] |

| Multiple Sclerosis (SPMS) | ~0.54 (median) | - | µmol/L | [13] |

| Typical LOQ | ~1 | 0.06 (instrumental) | µmol/L / ng/mL | [14][16] |

| Typical Precision (%CV) | < 7% | < 3% | % | [14][16] |

Table 2: Representative concentrations and performance characteristics for NAA quantification.

Conclusion and Future Directions

N-acetyl-L-aspartate is a cornerstone biomarker for neuronal health, providing invaluable insights into the pathophysiology of neurological disorders. In vivo MRS offers a powerful, non-invasive window into regional brain metabolism, making it ideal for longitudinal patient studies and clinical trials. Ex vivo LC-MS/MS analysis of biological fluids provides unparalleled sensitivity and accuracy, essential for biomarker discovery and validation in more accessible matrices like CSF and plasma.

The continued refinement of these analytical techniques, particularly in enhancing the sensitivity and throughput of LC-MS/MS and standardizing MRS acquisition and analysis protocols, will further solidify the role of NAA in the arsenal of tools available to researchers and clinicians. As drug development for neurodegenerative diseases advances, the robust and reliable quantification of NAA will be indispensable for assessing target engagement, monitoring therapeutic efficacy, and ultimately, improving patient outcomes.

References

-

Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in neurobiology, 81(2), 89–131. [Link]

-

Jasperse, B., Jakobs, C., Eikelenboom, M. J., Dijkstra, C. D., Uitdehaag, B. M., Barkhof, F., Polman, C. H., & Teunissen, C. E. (2007). N-acetylaspartic acid in cerebrospinal fluid of multiple sclerosis patients determined by gas-chromatography-mass spectrometry. Journal of neurology, 254(10), 1395–1402. [Link]

-

Saba, A., Tini, A., Cuttress, L., Rocchiccioli, S., & Iozzo, P. (2020). Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization. Clinica chimica acta; international journal of clinical chemistry, 508, 14–21. [Link]

-

Schuff, N., & Weiner, M. W. (2002). N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE. Annals of the New York Academy of Sciences, 939, 101–114. [Link]

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Analysis of N-acetylaspartate and its Metabolites. BenchChem Scientific Resources. Available at: benchchem.com.

-

Mishra, A., Mishra, A. K., Sharma, G. S., Kumari, K., Krishna, S., Khan, M. S., Rahman, H., & Singh, L. R. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in molecular biosciences, 8, 626591. [Link]

-

Soher, B. J., Wu, W. E., Tal, A., Storey, P., Zhang, K., Babb, J. S., Kirov, I. I., Lui, Y. W., & Gonen, O. (2014). Automated whole-brain N-acetylaspartate proton MRS quantification. NMR in biomedicine, 27(10), 1275–1284. [Link]

-

Gonen, O., Soher, B. J., Wu, W. E., Tal, A., Storey, P., Zhang, K., Babb, J. S., Kirov, I. I., & Lui, Y. W. (2014). Automated whole-brain N-acetylaspartate proton MRS quantification. NMR in biomedicine, 27(10), 1275–1284. [Link]

-

Zou, H., Ruan, Z., Zhou, L., Liu, H., & Feng, Y. (2010). Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease. Clinica chimica acta; international journal of clinical chemistry, 411(5-6), 401–405. [Link]

-

Teunissen, C. E., Iacobaeus, E., Khademi, M., Deisenhammer, F., Wahlström, J., Ruggieri, M., ... & Olsson, T. (2009). Combination of CSF N-acetylaspartate and neurofilaments in multiple sclerosis. Neurology, 72(15), 1322-1329. [Link]

-

Wikipedia contributors. (2023, December 26). N-Acetylaspartic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

-

Jasperse, B., et al. (2007). N-acetylaspartic acid in cerebrospinal fluid of multiple sclerosis patients determined by gas-chromatography-mass spectrometry. Journal of Neurology, 254(10), 1395–1402. [Link]

-

Teunissen, C. E., et al. (2009). Combination of CSF N-acetylaspartate and neurofilaments in multiple sclerosis. Neurology, 72(15), 1322-1329. [Link]

-

Ruan, Z., et al. (2010). Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease. Clinica Chimica Acta, 411(5-6), 401-405. [Link]

-

Pro-kun, V., et al. (2015). N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes. The Journal of biological chemistry, 290(48), 28975–28987. [Link]

-

Signoretti, S., et al. (2011). Elevated cerebrospinal fluid concentrations of N-acetylaspartate correlate with poor outcome in a pilot study of severe brain trauma. Journal of neurotrauma, 28(1), 137–141. [Link]

-

Chen, J., et al. (2016). Assessment of plasma N-acetyl aspartic acid by Liquid chromatography-mass spectrometry in patients with Alzheimer's disease. Journal of Alzheimer's Disease, 51(4), 1129-1137. [Link]

-

Schuff, N., et al. (1999). Selective reduction of N-acetylaspartate in medial temporal and parietal lobes in AD. Neurology, 52(1), 102. [Link]

-

Govindaraju, V., et al. (2000). A Post-processing Method to Accurately Quantify N-acetylaspartate in Short Echo Time In Vivo 1H Spectra. Proceedings of the International Society for Magnetic Resonance in Medicine, 8, 1405. [Link]

-

Bogner-Strauss, J. G. (2017). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. Frontiers in oncology, 7, 209. [Link]

- Oz, G., et al. (2014). Clinical proton MR spectroscopy in central nervous system disorders. Radiology, 270(3), 658-679. (General reference for clinical MRS).

-

Wilson, M., et al. (2019). Preprocessing, analysis and quantification in single-voxel magnetic resonance spectroscopy: Experts' consensus recommendations. NMR in Biomedicine, 32(10), e4095. [Link]

-

Shorer, E., et al. (2023). Brain N-acetyl-Aspartyl-Glutamate (NAAG) is Positively Associated with Cognitive Function. Johns Hopkins University. [Link]

-

Zou, H., et al. (2010). Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease. Clinica Chimica Acta, 411(5-6), 401-405. [Link]

-

biocrates life sciences ag. (2025). N-acetyl-aspartic acid (NAA) - metabolite. biocrates.com. [Link]

Sources

- 1. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]

- 3. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. neurology.org [neurology.org]

- 8. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preprocessing, analysis and quantification in single-voxel magnetic resonance spectroscopy: Experts’ consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated whole-brain N-acetylaspartate proton MRS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. N-acetylaspartic acid in cerebrospinal fluid of multiple sclerosis patients determined by gas-chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-acetylaspartic acid in cerebrospinal fluid of multiple sclerosis patients determined by gas-chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Buffer Conditions for N-acetyl-L-asparagine Experiments

Welcome to the technical support center for optimizing your experiments involving N-acetyl-L-asparagine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of N-acetyl-L-asparagine in solution. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of N-acetyl-L-asparagine Stability

N-acetyl-L-asparagine is a valuable compound in various biochemical applications, often used to enhance the solubility and stability of proteins.[1] However, like its parent amino acid, L-asparagine, it is susceptible to non-enzymatic deamidation, a chemical degradation that can significantly impact experimental outcomes.[2][3] This process, which converts the asparagine side chain to aspartic and isoaspartic acid, is highly dependent on buffer conditions such as pH, temperature, and the specific buffer species used.[4][5] The introduction of these negatively charged residues can lead to conformational changes and aggregation, compromising the integrity of your experiments.[2]

This guide will provide a comprehensive overview of how to select and prepare optimal buffer systems to minimize degradation and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with N-acetyl-L-asparagine in aqueous solutions?

A1: The primary stability concern is non-enzymatic deamidation of the asparagine side chain. This reaction proceeds through a cyclic succinimide intermediate and results in the formation of aspartic acid and isoaspartic acid.[3][4] Deamidation is accelerated at neutral to alkaline pH and at elevated temperatures.[4][6]

Q2: What is the optimal pH range for minimizing the degradation of N-acetyl-L-asparagine?

A2: The optimal pH range for the stability of asparagine residues, and by extension N-acetyl-L-asparagine, is between pH 3 and 5.[7] Within this acidic window, the rate of deamidation is significantly reduced. At pH values below 4, direct hydrolysis of the amide side chain can occur, but this is generally a slower process than the base-catalyzed deamidation that predominates at higher pHs.[1][8]

Q3: Are there any buffer species I should avoid when working with N-acetyl-L-asparagine?

A3: Yes. Phosphate and carbonate buffers have been shown to catalyze the deamidation of asparagine residues.[2][9] Therefore, it is advisable to avoid these buffer systems, especially when working at neutral or alkaline pH, or for long-term storage.

Q4: Can metal ions affect the stability of N-acetyl-L-asparagine?

A4: Yes, asparagine residues are known to bind metal ions, and this interaction can be relevant in the context of protein aggregation and amyloid formation.[10] While specific studies on N-acetyl-L-asparagine are limited, related compounds like N-acetyl-L-cysteine have been shown to interact with metal ions such as Ni2+, Cu2+, and Zn2+.[11] To minimize potential metal-catalyzed degradation or aggregation, it is recommended to use high-purity water and reagents, and to consider the inclusion of a chelating agent like EDTA in your buffer if metal contamination is a concern.

Q5: My solution of N-acetyl-L-asparagine appears cloudy. What could be the cause and how can I fix it?

A5: Cloudiness or precipitation is likely due to aggregation. This can be triggered by several factors, including high concentrations of N-acetyl-L-asparagine, suboptimal pH leading to deamidation and charge changes, or the presence of contaminants.[12][13] To address this, you can try the following:

-

Lower the concentration: Working with more dilute solutions can prevent aggregation.[14]

-

Adjust the pH: Ensure your buffer pH is within the optimal stability range of 3-5.

-

Add stabilizing excipients: The addition of co-solvents like glycerol (5-20%) can help to stabilize N-acetyl-L-asparagine and prevent aggregation.[13]

-

Work at a controlled temperature: Since higher temperatures accelerate degradation, which can lead to aggregation, maintaining your experiment at a consistent, and if possible, lower temperature is advisable.[4]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Loss of compound activity or inconsistent results | Deamidation of N-acetyl-L-asparagine leading to altered chemical properties. | Optimize buffer pH to the 3-5 range. Avoid phosphate and carbonate buffers. Verify the integrity of your stock solution using HPLC. |

| Visible precipitates or solution cloudiness | Aggregation due to high concentration, suboptimal pH, or deamidation. | Lower the working concentration. Adjust the buffer pH to the optimal range. Consider adding glycerol as a stabilizing agent. |

| Gradual pH shift in the buffer over time | Buffer instability or absorption of atmospheric CO2 (especially with alkaline buffers). | Prepare fresh buffers regularly. Use buffers with a pKa close to the desired pH. Keep buffer containers tightly sealed. |

| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products (aspartic and isoaspartic acid forms). | Confirm the identity of the peaks by running standards of the potential degradants. Re-optimize buffer conditions to minimize degradation. |

Experimental Protocols

Protocol 1: Preparation of a Stability-Optimized Acetate Buffer (pH 4.5)

This protocol describes the preparation of an acetate buffer, which is a suitable choice for minimizing the deamidation of N-acetyl-L-asparagine.

Materials:

-

Acetic acid (glacial)

-

Sodium acetate trihydrate

-

High-purity water (Milli-Q or equivalent)

-

Calibrated pH meter

Procedure:

-

Prepare a 0.1 M solution of acetic acid: Add 5.72 mL of glacial acetic acid to 900 mL of high-purity water. Adjust the final volume to 1 L with water.

-

Prepare a 0.1 M solution of sodium acetate: Dissolve 13.61 g of sodium acetate trihydrate in 900 mL of high-purity water. Adjust the final volume to 1 L with water.

-

Mix the solutions: Start with the 0.1 M acetic acid solution and slowly add the 0.1 M sodium acetate solution while monitoring the pH with a calibrated pH meter.

-

Adjust to the final pH: Continue adding the sodium acetate solution until the pH of the mixture reaches 4.5.

-

Sterilize (optional): If required for your application, filter-sterilize the buffer through a 0.22 µm filter.

-

Store: Store the buffer at 4°C in a tightly sealed container.

Protocol 2: Stability Assessment of N-acetyl-L-asparagine by RP-HPLC

This protocol provides a framework for monitoring the stability of N-acetyl-L-asparagine in your chosen buffer over time.

Materials:

-

N-acetyl-L-asparagine

-

Your chosen buffer

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (HPLC grade)

-

High-purity water (HPLC grade)

-

RP-HPLC system with a C18 column and UV detector

Procedure:

-

Prepare your sample: Dissolve a known concentration of N-acetyl-L-asparagine in your test buffer.

-

Incubate: Store the solution under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).

-

Time-point sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.

-

Sample preparation for HPLC:

-

HPLC analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: Develop a suitable gradient to separate N-acetyl-L-asparagine from its potential degradation products (e.g., a linear gradient from 5% to 50% Mobile Phase B over 20 minutes).

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).

-

-

Data analysis:

-

Identify the peak corresponding to intact N-acetyl-L-asparagine based on its retention time compared to a fresh standard.

-

Quantify the peak area of N-acetyl-L-asparagine at each time point.

-

Calculate the percentage of remaining N-acetyl-L-asparagine to determine its stability in the tested buffer.

-

Visualization of Key Concepts

Buffer Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate buffer for your N-acetyl-L-asparagine experiments.

Caption: A decision-making workflow for selecting an optimal buffer for N-acetyl-L-asparagine.

Deamidation Pathway of N-acetyl-L-asparagine

This diagram illustrates the chemical pathway of N-acetyl-L-asparagine deamidation.

Caption: The deamidation pathway of N-acetyl-L-asparagine via a succinimide intermediate.

References

-

Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor.

-

Characterization of N-Terminal Asparagine Deamidation and Clipping of a Monoclonal Antibody.

-

Purification, Characterization and Comparison between Two New L-asparaginases from Bacillus PG03 and Bacillus PG04.

-

Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile.

-

Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations.

-

Asparagine deamidation: pH-dependent mechanism from density functional theory.

-

Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues.

-

Immediate cooling does not prevent the ex vivo hydrolysis of L-asparagine by asparaginase.

-

Interactions of N-acetyl-l-cysteine with metals (Ni2+, Cu2+ and Zn2+): an experimental and theoretical study.

-

Effects of amino acid sequence, buffers, and ionic strength on the rate and mechanism of deamidation of asparagine residues in small peptides.

-

Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy.

-

Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?

-

Protein Aggregation and Polyasparagine-Mediated Cellular Toxicity in Saccharomyces cerevisiae.

-

Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization.

-

Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization.

-

Implications of Metal Binding and Asparagine Deamidation for Amyloid Formation.

-

Asparagine Deamidation Dependence on Buffer Type, pH, and Temperature.

-

Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy.

-

How does one decide on buffer choice for protein solubility?

-

Asparagine deamidation dependence on buffer type, pH, and temperature.

-

Protein Aggregation Problem.

-

A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.

-

Amino acid.

-

Different Types of Extraction Buffers and When to Use Them.

-

The atom labeling in l-asparagine (l-Asn) and l-histidine (l-His) used...

-

Overcoming Aggregation in Solid-phase Peptide Synthesis.

-

Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy.

-

Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy.

-

Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of L-Asparagine Depletion in Serum during L-Asparaginase Therapy.

-

Protein asparagine deamidation prediction based on structures with machine learning methods.

-

Effect of Amino Acids on the Corrosion and Metal Release from Copper and Stainless Steel.

-

Tips for Preventing Protein Aggregation & Loss of Protein Solubility.

-

Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.

-

Nα-Acetyl-L-asparagine.

Sources

- 1. Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asparagine deamidation: pH-dependent mechanism from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy | MDPI [mdpi.com]

- 10. Implications of Metal Binding and Asparagine Deamidation for Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Protein Aggregation and Polyasparagine-Mediated Cellular Toxicity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 2-Acetamido-4-amino-4-oxobutanoic acid (N-Acetyl-L-asparagine)

Welcome to the technical support guide for the synthesis of 2-Acetamido-4-amino-4-oxobutanoic acid, more commonly known as N-Acetyl-L-asparagine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, optimize reaction conditions, and ultimately improve the final yield and purity of the target compound.

Section 1: Troubleshooting Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.

Question 1: My final yield of N-Acetyl-L-asparagine is consistently low after purification. What are the likely causes and how can I mitigate them?

Answer:

Low yield is the most frequently encountered issue and can stem from several critical points in the synthetic and purification workflow. The primary causes are typically incomplete reaction, side reactions, and loss of product during workup and purification.

Potential Causes & Solutions:

-

Incomplete Acetylation: The reaction may not be going to completion.

-

Causality: The nucleophilicity of the alpha-amino group of L-asparagine is pH-dependent. At low pH, the amine is protonated (-NH3+) and non-nucleophilic. At very high pH, competing hydrolysis of the acetylating agent (e.g., acetic anhydride) becomes significant.

-

Solution: Maintain the reaction pH in the optimal range of 8-10. This can be achieved by the slow, concurrent addition of the acetylating agent and a base (like NaOH solution) to the aqueous solution of L-asparagine at a controlled temperature (0-5 °C). Use a pH meter to monitor and adjust the pH throughout the addition.

-

-

Side Reaction: Hydrolysis of the Side-Chain Amide (Deamidation): The amide group on the asparagine side chain is susceptible to hydrolysis, especially under harsh pH or high-temperature conditions, converting it to N-acetyl-aspartic acid.

-

Causality: Under neutral or basic conditions, asparagine can deamidate through a cyclic succinimide intermediate.[1][2] This process is accelerated by heat. Acidic conditions (below pH 5) can also promote direct hydrolysis of the amide.[1]

-

Solution:

-

Strict Temperature Control: Keep the reaction temperature low (0-5 °C) during the acetylation.

-

pH Management: Avoid overly basic conditions (pH > 11) and prolonged reaction times. Neutralize the reaction mixture promptly upon completion.

-

Avoid Strong Acids: When acidifying the reaction mixture to precipitate the product, use a dilute, weak acid and add it slowly at low temperatures to avoid hydrolyzing the side-chain amide.

-

-

-

Product Loss During Workup/Purification: The product has significant water solubility, leading to losses during aqueous workup and recrystallization.

-

Solution:

-

Concentration: After acidification, concentrate the reaction mixture under reduced pressure to a smaller volume before cooling to induce crystallization. This increases the product concentration, favoring precipitation.

-

Recrystallization Solvent: Use a minimal amount of hot water for recrystallization. Consider using a mixed solvent system (e.g., water-ethanol or water-isopropanol) to decrease the product's solubility in the mother liquor upon cooling.

-

-

Question 2: My final product is contaminated with unreacted L-asparagine. How can I improve the separation?

Answer:

Residual starting material indicates an incomplete reaction or inefficient purification.

Potential Causes & Solutions:

-

Insufficient Acetylating Agent: The stoichiometry of the acetylating agent may be inadequate.

-

Causality: Acetic anhydride can be consumed by hydrolysis in the aqueous medium.

-

Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride to compensate for hydrolysis and drive the reaction to completion.

-

-

Ineffective Purification: The similar polarities of L-asparagine and N-Acetyl-L-asparagine can make separation by simple crystallization challenging.

-

Solution:

-

pH-Based Separation: Exploit the difference in isoelectric points (pI). The pI of L-asparagine is ~5.4, while N-Acetyl-L-asparagine is more acidic. Carefully adjusting the pH of the solution can selectively precipitate one compound over the other, although this can be difficult to control perfectly.

-

Chromatography: For very high purity requirements, column chromatography may be necessary. While not ideal for large-scale synthesis, it is effective for removing stubborn impurities.[3]

-

-

Question 3: I am observing a significant amount of a di-acetylated byproduct. How can this be prevented?

Answer:

Formation of a di-acetylated product suggests that the side-chain amide is also being acetylated.

Potential Causes & Solutions:

-

Harsh Reaction Conditions: Excessive amounts of acetylating agent or overly aggressive reaction conditions can lead to this side reaction.

-

Causality: While the primary amine is more nucleophilic, under forcing conditions (high concentration of acetic anhydride, higher temperatures), the less nucleophilic side-chain amide can also react.

-

Solution:

-

Control Stoichiometry: Avoid using a large excess of the acetylating agent. Stick to the 1.1-1.5 equivalent range.

-

Controlled Addition: Add the acetic anhydride slowly and portion-wise to maintain a low instantaneous concentration, favoring reaction at the more reactive primary amine.

-

Maintain Low Temperature: Perform the reaction at 0-5 °C to maximize selectivity.

-

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended acetylating agent and solvent for this synthesis?

A1: The most common and cost-effective method is the Schotten-Baumann reaction using acetic anhydride as the acetylating agent in an aqueous solution . The reaction is typically performed in water with a base (like NaOH or NaHCO₃) to maintain the optimal pH for the amino group to be nucleophilic.[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A polar solvent system, such as n-butanol:acetic acid:water (4:1:1), is a good starting point.

-

Visualization: Use a ninhydrin stain. L-asparagine (starting material) has a free primary amine and will stain (typically purple/blue), while the N-Acetyl-L-asparagine product will not react with ninhydrin. The disappearance of the ninhydrin-positive spot corresponding to L-asparagine indicates reaction completion.

Q3: What are the best practices for crystallizing the final product?

A3: After the reaction is complete, the mixture is typically acidified (e.g., with dilute HCl) to a pH of ~2-3 to protonate the carboxylic acid, reducing its solubility in water.

-

Cooling: Slowly cool the acidified solution in an ice bath to promote the formation of well-defined crystals. Rapid crashing can trap impurities.

-

Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation.

-

Washing: Wash the filtered crystals with a small amount of ice-cold water to remove residual acids and salts, then with a non-polar solvent like diethyl ether to aid in drying.

Section 3: Data & Protocols

Table 1: Key Reaction Parameter Summary

| Parameter | Recommended Condition | Rationale / Scientific Justification |

| Starting Material | L-Asparagine | The amino acid backbone for the target molecule. |

| Acetylating Agent | Acetic Anhydride | Readily available, reactive, and effective for N-acetylation in aqueous media. |

| Solvent | Water | Dissolves the L-asparagine and allows for easy pH control. |

| Base | 2M Sodium Hydroxide (NaOH) | Maintains pH, ensuring the alpha-amino group is deprotonated and nucleophilic. |

| Temperature | 0 - 5 °C | Minimizes hydrolysis of acetic anhydride and prevents the deamidation side reaction. |

| pH | 8 - 10 | Optimal balance between amino group nucleophilicity and acetylating agent stability. |

| Workup pH | 2 - 3 (using dilute HCl) | Protonates the product's carboxyl group, minimizing its water solubility for precipitation. |

Optimized Synthesis Protocol

This protocol provides a step-by-step methodology for the synthesis of N-Acetyl-L-asparagine.

-

Dissolution: Dissolve L-asparagine (1.0 eq) in a beaker of deionized water. Cool the solution to 0-5 °C in an ice-water bath with magnetic stirring.

-

pH Adjustment: Insert a calibrated pH probe into the solution. Slowly add 2M NaOH solution dropwise until the pH stabilizes between 9 and 10.

-

Acetylation: Prepare acetic anhydride (1.2 eq) and 2M NaOH in separate addition funnels. Add the acetic anhydride and 2M NaOH dropwise concurrently to the reaction mixture. Monitor the pH closely and adjust the addition rates to maintain the pH between 9 and 10. The temperature should not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Spot a small aliquot of the reaction mixture on a TLC plate alongside the L-asparagine starting material to check for completion (see FAQ 2).

-

Acidification & Precipitation: Once the reaction is complete, slowly add dilute HCl (e.g., 2M) dropwise while stirring in the ice bath until the pH reaches ~2.5. A white precipitate should form.

-

Crystallization: Continue stirring the slurry in the ice bath for at least one hour to maximize crystal growth.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small volume of ice-cold deionized water, followed by a wash with cold diethyl ether.

-

Drying: Dry the purified product under vacuum to a constant weight.

Visual Workflow and Key Control Points

The following diagram illustrates the critical steps in the synthesis and purification process, highlighting where yield can be impacted.

Caption: Workflow for N-Acetyl-L-asparagine synthesis with critical control points.

References

-

Association of N-Acetyl Asparagine with QTc in Diabetes: A Metabolomics Study. (2022). PMC. Available at: [Link]

-

Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. (n.d.). PMC. Available at: [Link]

-

Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. (2020). ResearchGate. Available at: [Link]

- Preparation method of N-acetyl-L-aspartic acid. (n.d.). Google Patents.

-

Effect of transformation conditions on L-asparagine yield. (n.d.). ResearchGate. Available at: [Link]

-

Overview of L-asparaginase (L-ASNase) mechanism, side effects,... (n.d.). ResearchGate. Available at: [Link]

-

Purification and characterization of aspartate N-acetyltransferase: A critical enzyme in brain metabolism. (2015). PubMed. Available at: [Link]

-

Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins: Patents, Regulations, and Future Trends. (n.d.). MDPI. Available at: [Link]

-

Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. (2020). MDPI. Available at: [Link]

-

A facile synthesis of α-N-ribosyl-asparagine and α-N-ribosyl-glutamine building blocks. (2013). Molecules. Available at: [Link]

-

Biosynthesis of N-Acetyl-l-aspartic Acid. (n.d.). ResearchGate. Available at: [Link]

-

Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. (2020). PMC. Available at: [Link]

Sources

N-acetyl-L-asparagine Stability and Storage: A Technical Support Guide

Welcome to the technical support center for N-acetyl-L-asparagine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and optimal storage conditions for N-acetyl-L-asparagine. Here, you will find answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments and drug development processes.

Section 1: Understanding the Stability of N-acetyl-L-asparagine

This section delves into the chemical stability of N-acetyl-L-asparagine, focusing on its primary degradation pathway and the factors that influence its rate of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-acetyl-L-asparagine?

A1: The primary chemical degradation pathway for N-acetyl-L-asparagine is deamidation.[1][2] This is a non-enzymatic reaction where the amide group in the side chain of the asparagine residue is hydrolyzed to a carboxylic acid.[1] This process results in the formation of N-acetyl-L-aspartic acid and its isomer, N-acetyl-L-isoaspartic acid, often through a cyclic succinimide intermediate.[2]

Q2: What are the main factors that influence the stability of N-acetyl-L-asparagine?

A2: The stability of N-acetyl-L-asparagine is significantly influenced by several factors:

-

pH: The rate of deamidation is highly pH-dependent. The reaction is generally slowest at acidic pH (around pH 4-5) and increases significantly in neutral and alkaline conditions.[2]

-

Temperature: Like most chemical reactions, the rate of deamidation increases with temperature. Therefore, storing N-acetyl-L-asparagine at lower temperatures is crucial for its stability.

-

Buffer Composition: The type and concentration of buffer components can also affect the rate of deamidation. Some buffer species can catalyze the degradation reaction.

Q3: How does the deamidation of N-acetyl-L-asparagine proceed at different pH values?

A3: The mechanism of deamidation varies with pH:

-

Acidic Conditions (pH < 5): Under acidic conditions, the primary mechanism is direct hydrolysis of the side-chain amide group to form N-acetyl-L-aspartic acid.

-

Neutral to Alkaline Conditions (pH > 5): In this range, deamidation predominantly proceeds through the formation of a five-membered cyclic succinimide intermediate. This intermediate can then be hydrolyzed to form a mixture of N-acetyl-L-aspartic acid and N-acetyl-L-isoaspartic acid.[2]

Section 2: Recommended Storage Conditions

Proper storage is critical to maintain the purity and stability of N-acetyl-L-asparagine. This section provides clear recommendations for both solid and solution forms.

Storage Recommendations Table

| Form | Recommended Storage Temperature | Additional Recommendations |

| Solid (Powder) | 0-8 °C for short-term storage. -20°C for long-term storage. | Store in a well-sealed container to protect from moisture. |

| Aqueous Solutions | -20°C or -80°C for long-term storage. 2-8°C for short-term use (up to a few days). | Prepare solutions in a slightly acidic buffer (pH 4-5) if possible. Avoid repeated freeze-thaw cycles. |

Section 3: Stability Testing Protocols

A well-designed stability testing program is essential to determine the shelf-life and appropriate storage conditions for N-acetyl-L-asparagine in your specific formulation. This section outlines a general protocol for conducting such studies, based on established guidelines from the International Council for Harmonisation (ICH).[3][4][5]

Experimental Workflow for Stability Testing

Caption: Experimental workflow for N-acetyl-L-asparagine stability testing.

Step-by-Step Forced Degradation Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.

-

Preparation: Prepare a stock solution of N-acetyl-L-asparagine in a suitable solvent (e.g., water or a specific buffer).

-

Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.

-

Thermal Stress: Incubate a solid sample and a solution sample at a high temperature (e.g., 80°C).

-

Photostability: Expose a solution to a calibrated light source according to ICH Q1B guidelines.[3]

-

-

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control to identify degradation products.

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommendation |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and its more hydrophobic degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 30°C |

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the stability analysis of N-acetyl-L-asparagine.

HPLC Analysis Troubleshooting

Problem 1: Peak Splitting or Broadening of the N-acetyl-L-asparagine peak.

-